
4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and a methylthio group attached to a pyridine ring. The unique combination of these functional groups imparts distinctive chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridines with various functional groups.
科学研究应用
4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyridine ring can participate in hydrogen bonding and π-π interactions .
相似化合物的比较
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Known for its use in pharmaceuticals.
3-Fluoro-4-(trifluoromethyl)phenylmethanol: Utilized in organic synthesis
Uniqueness: 4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine stands out due to the presence of the methylthio group, which can undergo unique chemical transformations. Additionally, the combination of trifluoromethyl and phenyl groups enhances its chemical stability and biological activity, making it a versatile compound in various research fields .
属性
CAS 编号 |
116610-67-4 |
|---|---|
分子式 |
C19H14F3NS |
分子量 |
345.4 g/mol |
IUPAC 名称 |
4-methylsulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H14F3NS/c1-24-16-11-17(13-6-3-2-4-7-13)23-18(12-16)14-8-5-9-15(10-14)19(20,21)22/h2-12H,1H3 |
InChI 键 |
NLBSBEQNFCIERU-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=NC(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
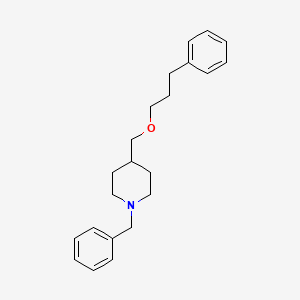
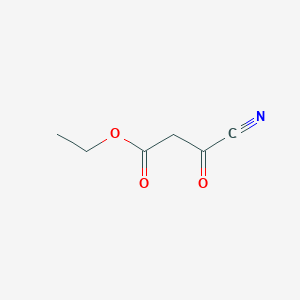
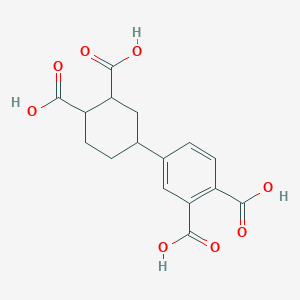
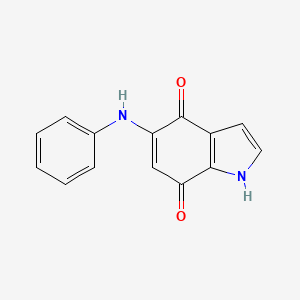
![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)

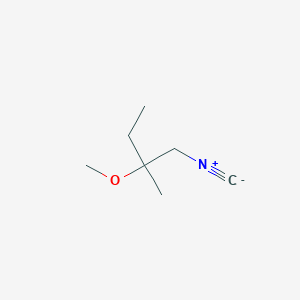
![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)



